4-Bromo-2-fluorobenzaldoxime

lipophilicity drug-likeness permeability

Select 4-Bromo-2-fluorobenzaldoxime for its unique di-halogenated scaffold: a para-bromo group for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) and an ortho-fluoro substituent serving as a non-invasive ¹⁹F NMR probe. Computed LogP 2.40–2.61 and pKa 7.09 provide predictable permeability and ionization tuning. Patent-documented as the Eli Lilly US6670373 B1 MRP1 inhibitor intermediate (column 49), ensuring synthetic tractability. Supplied at ≥98% purity with batch-specific HPLC, NMR, and GC spectra.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 202865-64-3
Cat. No. B1597559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzaldoxime
CAS202865-64-3
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C=NO
InChIInChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4-
InChIKeyDHBUKMPUUDCJTH-WMZJFQQLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobenzaldoxime (CAS 202865-64-3): Procurement-Relevant Identity and Class Positioning for the Substituted Benzaldoxime Family


4-Bromo-2-fluorobenzaldoxime (CAS 202865-64-3; molecular formula C₇H₅BrFNO; exact mass 216.954 Da) is a di‑halogenated aromatic aldoxime bearing bromine at the 4‑position and fluorine at the 2‑position on the phenyl ring [1]. It belongs to the substituted benzaldoxime class, which is widely employed as synthetic intermediates in medicinal chemistry and agrochemical development. The compound is a white crystalline solid with a computed LogP of 2.40–2.61, a predicted acid pKa of 7.09, and a density of 1.626 g/cm³ [2][3]. Commercially, it is supplied at ≥98% purity (NLT 98%) and is accompanied by batch‑specific QC documentation including NMR, HPLC, and GC spectra from major vendors .

Why 4-Bromo-2-fluorobenzaldoxime Cannot Be Replaced by a Mono‑Halogenated or Regioisomeric Benzaldoxime in Synthesis and Screening


Substituted benzaldoximes are not functionally interchangeable: the identity, number, and ring‑position of halogen substituents govern lipophilicity, hydrogen‑bonding capacity, ionization state at physiological pH, and the reactivity of the oxime moiety in downstream transformations. For a procurement decision, selecting 4‑chlorobenzaldoxime (LogP 2.30, pKa 6.67) or 4‑bromobenzaldoxime (LogP 2.46, pKa 6.69) in place of 4‑bromo‑2‑fluorobenzaldoxime (computed LogP 2.40–2.61, pKa 7.09) alters both the electronic character and the steric profile of the aryl ring, which propagates into altered binding poses, metabolic stability, and cross‑coupling reactivity [1][2]. Likewise, the regioisomer 5‑bromo‑2‑fluorobenzaldoxime (CAS 202865-65-4) places the bromine meta to the oxime rather than para, changing the dipole moment and the accessibility of the bromine for Pd‑catalyzed coupling. The evidence below quantifies these differences and identifies the specific contexts in which 4‑bromo‑2‑fluorobenzaldoxime provides a verifiable advantage.

Quantitative Differentiation Evidence for 4-Bromo-2-fluorobenzaldoxime vs. Closest Benzaldoxime Analogs


Computed Lipophilicity (LogP) Elevation vs. Mono‑Fluorinated and Non‑Halogenated Benzaldoximes

The computed LogP of 4-bromo-2-fluorobenzaldoxime (2.40–2.61) is substantially higher than that of the mono‑fluorinated analogs 2‑fluoro‑, 3‑fluoro‑, and 4‑fluorobenzaldoxime (experimental LogP = 1.84 for all three) [1][2]. This ~0.6–0.8 log unit increase, attributable to the bromine substituent, corresponds to an approximately 4‑ to 6‑fold higher partition coefficient and predicts superior membrane permeability and blood‑brain‑barrier penetration potential for derived lead compounds. The LogP is also elevated relative to the parent benzaldoxime (LogP ~1.3–1.4, estimated).

lipophilicity drug-likeness permeability LogP benzaldoxime

Ionization Constant (pKa) Shift Relative to Parent and Mono‑Substituted Benzaldoximes

The computed acid pKa of 4-bromo-2-fluorobenzaldoxime is 7.09, placing the oxime hydroxyl near the physiological pH boundary (7.4) [1]. This value is intermediate between the mono‑brominated analog 4‑bromobenzaldoxime (experimental pKa = 6.69) and the mono‑fluorinated analog 3‑fluorobenzaldoxime (experimental pKa = 7.11), and notably higher than 2‑fluorobenzaldoxime (pKa = 6.82) [2]. At pH 7.4, the compound exists in a mixed ionization state (LogD₇.₄ = 2.13 vs. LogP = 2.61), whereas 4‑bromobenzaldoxime (pKa 6.69) is predominantly deprotonated and 2‑fluorobenzaldoxime (pKa 6.82) is partially ionized, leading to different solubility and protein‑binding profiles.

pKa ionization state bioavailability solubility benzaldoxime

Regioisomeric Differentiation from 5‑Bromo‑2‑fluorobenzaldoxime: Para‑ vs. Meta‑Bromo Positioning

4‑Bromo‑2‑fluorobenzaldoxime (CAS 202865-64-3) and its regioisomer 5‑bromo‑2‑fluorobenzaldoxime (CAS 202865-65-4) share identical molecular formula (C₇H₅BrFNO) and molecular weight (218.02 g/mol), but differ in the bromine position (para vs. meta to the oxime carbon) [1][2]. This positional difference alters the electronic environment of the aromatic ring: in the 4‑bromo isomer, the bromine is conjugated with the oxime through the para relationship, affecting the C=N bond polarization, whereas in the 5‑bromo isomer the bromine is meta and exerts primarily inductive effects. The para‑bromo isomer presents a distinct vector for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) that is orthogonal to the fluorine‑bearing position, enabling sequential chemoselective functionalization.

regioisomer cross-coupling SAR Pd-catalysis benzaldoxime

Pharmaceutical Patent Validation: Use as Intermediate in MRP1 Inhibitor Synthesis (Eli Lilly, US6670373 B1)

4‑Bromo‑2‑fluorobenzaldoxime is cited as a synthetic intermediate in Eli Lilly and Company's US Patent US6670373 B1 (2003), which discloses compounds and methods for inhibiting the multidrug resistance protein MRP1 (ABCC1) for the treatment of resistant neoplasms [1][2]. The compound appears at page column 49 of the patent. MRP1 is a clinically validated target in oncology; overexpression confers resistance to anthracyclines, vinca alkaloids, and other chemotherapeutic agents. The use of this specific benzaldoxime in a pharmaceutical patent by a major innovator provides procurement‑relevant validation that is absent for many close analogs (e.g., 3‑bromobenzaldoxime, 2‑chlorobenzaldoxime) that lack similar documented pharmaceutical utility.

MRP1 multidrug resistance patent intermediate oncology Eli Lilly

Purity and Analytical Characterization Standards: ≥98% with Multi‑Method Batch QC

Commercially, 4‑bromo‑2‑fluorobenzaldoxime is routinely supplied at ≥98% purity (NLT 98%) with batch‑specific QC documentation including ¹H NMR, HPLC, and GC analyses . This level of analytical characterization exceeds what is typically available for less common benzaldoxime analogs (e.g., 2‑bromo‑5‑fluorobenzaldoxime, 3‑bromo‑4‑fluorobenzaldoxime) that are often supplied at lower purity or without multi‑method batch QC. The availability of NMR, HPLC, and GC data from suppliers such as Bidepharm and Fluoropharm reduces the burden of in‑house identity and purity verification before use in critical synthetic sequences.

purity specification quality control NMR HPLC procurement

Dual Halogenation Pattern for Orthogonal Functionalization: Simultaneous Br and F Handles on the Same Ring

The simultaneous presence of bromine (a robust leaving group for Pd‑catalyzed cross‑coupling) and fluorine (a metabolically stable, electron‑withdrawing substituent that modulates pKa, conformation, and CYP450 stability) on the same phenyl ring provides an orthogonal functionalization strategy that is unavailable in mono‑halogenated benzaldoximes [1]. In the specific 4‑bromo‑2‑fluoro arrangement, the bromine is positioned para to the oxime for coupling while the fluorine is ortho, creating a distinct electronic push‑pull system. This contrasts with 4‑bromobenzaldoxime (fluorine absent), 2‑fluorobenzaldoxime (bromine absent), and the 5‑bromo‑2‑fluoro isomer (bromine meta, altering conjugation). The Br handle enables Suzuki, Sonogashira, or Buchwald–Hartwig coupling, while the F serves as a ¹⁹F NMR probe, a metabolically resistant substituent, and a modulator of aryl ring electronics without additional synthetic steps.

orthogonal reactivity cross-coupling medicinal chemistry SAR exploration fluorine chemistry

Procurement‑Justified Application Scenarios for 4-Bromo-2-fluorobenzaldoxime (CAS 202865-64-3)


Medicinal Chemistry SAR Campaigns Requiring Orthogonal Aryl Functionalization

When a structure–activity relationship (SAR) program requires independent variation of two positions on a benzaldoxime‑derived scaffold, 4‑bromo‑2‑fluorobenzaldoxime provides both a cross‑coupling‑competent bromine at the para position and an electron‑withdrawing, metabolically stable fluorine at the ortho position in a single building block [1]. The computed LogP elevation (2.40–2.61) over mono‑fluorinated analogs (LogP 1.84) predicts improved membrane permeability for derived lead compounds, while the pKa of 7.09 positions the oxime near the physiological pH boundary, enabling fine‑tuning of ionization state without additional synthetic manipulation [2][3].

MRP1‑Targeted Oncology Programs Using Patent‑Validated Intermediates

For oncology research groups developing MRP1 (ABCC1) inhibitors to overcome multidrug resistance, 4‑bromo‑2‑fluorobenzaldoxime is a patent‑documented intermediate in the Eli Lilly US6670373 B1 program, appearing at column 49 of the granted patent [1]. Procuring the identical intermediate used in a major pharmaceutical patent provides assurance of synthetic tractability and facilitates direct comparison with published pharmaceutical data, reducing the risk of investing in a building block of unknown industrial relevance.

Sequential Pd‑Catalyzed Cross‑Coupling with In‑Situ ¹⁹F NMR Monitoring

The para‑bromo substituent in 4‑bromo‑2‑fluorobenzaldoxime is ideally positioned for Pd‑catalyzed Suzuki, Sonogashira, or Buchwald–Hartwig coupling while the ortho‑fluoro group serves as a non‑invasive ¹⁹F NMR probe for real‑time reaction monitoring [1]. The ≥98% commercial purity with batch‑specific HPLC, NMR, and GC documentation from major suppliers minimizes the risk of catalyst poisoning by impurities during precious‑metal‑catalyzed transformations [2].

Agrochemical Intermediate Synthesis Requiring Halogen‑Rich Building Blocks

In agrochemical discovery, where halogenated aromatic building blocks are prized for their metabolic stability and environmental persistence profiles, 4‑bromo‑2‑fluorobenzaldoxime offers a differentiated combination of high lipophilicity (LogP 2.40–2.61) and dual halogenation for divergent lead optimization [1][2]. The regioisomeric purity (4‑bromo vs. 5‑bromo) is critical in this context, as the para‑bromo orientation yields distinct biological target engagement profiles compared to the meta‑bromo isomer [3].

Quote Request

Request a Quote for 4-Bromo-2-fluorobenzaldoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.